![molecular formula C18H18N4O3 B6054693 5-(3-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6054693.png)
5-(3-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(3-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MP-10 and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of MP-10 is not fully understood. However, it is known to interact with specific targets in cells, including protein kinases and ion channels. This interaction can lead to changes in cell signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
MP-10 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase-3. MP-10 has also been found to modulate the activity of ion channels, including voltage-gated potassium channels and nicotinic acetylcholine receptors.
Advantages and Limitations for Lab Experiments
MP-10 has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, which makes it easy to obtain and use in experiments. MP-10 has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications.
However, there are also some limitations to using MP-10 in lab experiments. One limitation is that it can be difficult to work with, as it is a relatively complex molecule. Another limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on MP-10. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is its use as a tool for studying cell signaling pathways and ion channel function. Further research is needed to fully understand the potential applications of MP-10 and to develop new compounds based on its structure.
Synthesis Methods
The synthesis of 5-(3-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been described in the literature. The most commonly used method involves the reaction of 6-chloro-4-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one with morpholine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Scientific Research Applications
MP-10 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including inhibition of protein kinases, which are enzymes that play a key role in cell signaling pathways. MP-10 has also been found to modulate the activity of ion channels, which are important for the function of the nervous system.
properties
IUPAC Name |
5-(3-methoxyphenyl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-4-2-3-12(11-13)14-5-6-19-16-15(14)17(23)21-18(20-16)22-7-9-25-10-8-22/h2-6,11H,7-10H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFROHHUZGKCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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